

# Umbelliprenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: Umbelliprenin

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Dated: November 10, 2025

## Abstract

**Umbelliprenin**, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical document provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological effects, with a focus on its anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for assessing its activity and diagrams of its known signaling pathways are provided to support further research and development.

## Chemical Identity and Structure

**Umbelliprenin**, systematically named 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, is classified as a prenylated coumarin.<sup>[1]</sup> Its structure consists of a coumarin core (a benzopyran-2-one) attached to a farnesyl group via an ether linkage at the 7-hydroxy position. This sesquiterpene tail is crucial for its lipophilicity and biological activity.<sup>[1]</sup> It is structurally similar to auraptene, another bioactive coumarin, differing only by the length of the 7-prenyloxy chain, which contains 15 carbons in **umbelliprenin** compared to 10 in auraptene.

Molecular Structure:

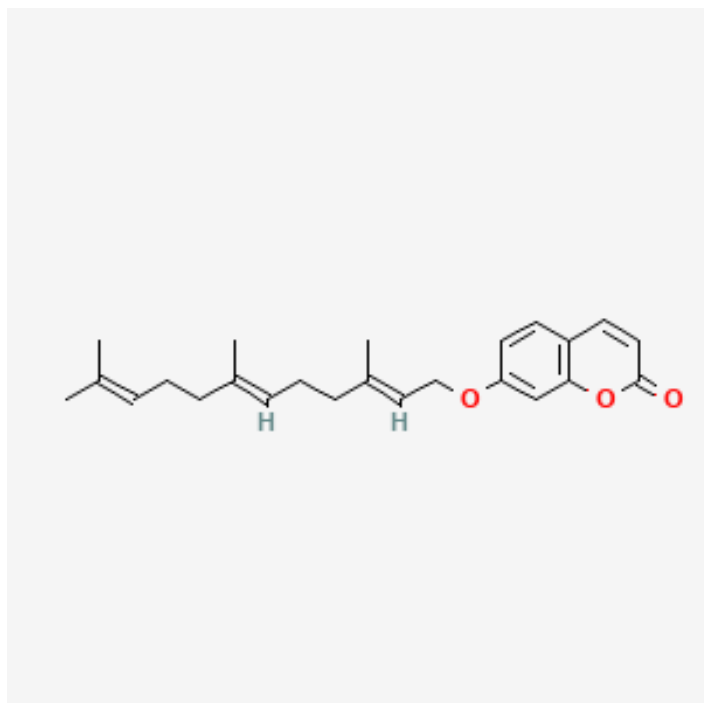


Image Source: PubChem CID 1781413

## Physicochemical Properties

The physicochemical properties of **umbelliprenin** are critical for its handling, formulation, and pharmacokinetic profile. The data compiled from various sources are summarized below.

Property	Value	Reference(s)
IUPAC Name	7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one	[1]
Synonyms	7-Farnesyloxycoumarin	[2]
CAS Number	532-16-1	[1][2]
Molecular Formula	C <sub>24</sub> H <sub>30</sub> O <sub>3</sub>	[1][2]
Molecular Weight	366.5 g/mol	[1][2]
Appearance	White crystalline solid	[1]
Melting Point	57.5 - 59.1 °C	[1]
Solubility	Soluble in DMF (30 mg/ml) and DMSO (5 mg/ml).[2] Exhibits lipophilic nature.	[1]
Chemical Stability	Stable under standard laboratory conditions; may degrade with prolonged light exposure.	[1]

## Biological Properties and Mechanisms of Action

**Umbelliprenin** exhibits a range of biological activities, primarily investigated in the contexts of oncology and inflammation.

### Anticancer Activity

**Umbelliprenin** has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, including lung, pancreatic, and breast cancer, as well as leukemia.[3][4] A primary mechanism for this activity is the induction of apoptosis.

Apoptosis Induction: **Umbelliprenin** activates both the intrinsic and extrinsic pathways of apoptosis.[1][5]

- Extrinsic Pathway: It triggers the activation of caspase-8.[1][5]
- Intrinsic Pathway: It induces the activation of caspase-9 and concurrently inhibits the anti-apoptotic protein Bcl-2.[1][5]
- Signaling Inhibition: In pancreatic cancer, **umbelliprenin** has been shown to induce apoptosis by blocking the Akt/mTOR signaling pathway.[2][6]

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Caption: **Umbelliprenin**-induced apoptosis signaling pathways.

## Anti-inflammatory Activity

**Umbelliprenin** possesses significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators.

- Enzyme Inhibition: It is a potent inhibitor of 5-lipoxygenase (5-LO).[2]
- Mediator Suppression: In lipopolysaccharide (LPS)-stimulated macrophages, **umbelliprenin** suppresses the production of nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
- Signaling Pathway: The anti-inflammatory effects are linked to the reduction of the NF-κB signaling pathway, a central regulator of inflammation.[8]

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Caption: **Umbelliprenin**'s anti-inflammatory mechanism via NF-κB inhibition.

## Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of **umbelliprenin**.

### Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration of **umbelliprenin** that inhibits cell viability by 50% (IC<sub>50</sub>).

- Cell Seeding: Plate cancer cells (e.g., 4T1, A549, QU-DB) in a 96-well plate at a density of 5x10<sup>3</sup> to 1x10<sup>4</sup> cells/well and incubate for 24 hours to allow for attachment.[3][4]

- Treatment: Prepare serial dilutions of **umbelliprenin** (e.g., 3, 6, 12, 25, 50, 100, 200 µg/ml) in the appropriate cell culture medium.[4] Replace the existing medium in the wells with the **umbelliprenin** solutions. Include a vehicle control (e.g., 0.5% DMSO).
- Incubation: Incubate the treated plates for specified time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.[4]
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.

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Caption: Workflow for the MTT cytotoxicity assay.

## Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Culture and Treatment: Seed cells (e.g., BxPC-3, Jurkat) at a density of  $1 \times 10^5$  cells/well in a 6-well plate.<sup>[2]</sup> After 24 hours, treat with desired concentrations of **umbelliprenin** (e.g., 0, 10, 20, 40  $\mu\text{g/mL}$ ) for 24-48 hours.<sup>[2]</sup>
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at  $300 \times g$  for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI Apoptosis Detection kit).<sup>[2]</sup>
- Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.<sup>[2]</sup>
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins.

- Cell Lysis: Treat Jurkat cells with **umbelliprenin** as described above.<sup>[1]</sup> Lyse the cells in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40  $\mu\text{g}$ ) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against cleaved caspase-8, cleaved caspase-9, and Bcl-2 overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Conclusion

**Umbelliprenin** is a promising natural compound with well-defined cytotoxic and anti-inflammatory properties. Its ability to induce apoptosis through multiple pathways and inhibit key inflammatory signaling cascades makes it a strong candidate for further investigation in drug development programs, particularly in oncology and for the treatment of inflammatory disorders. The protocols and pathway diagrams provided herein serve as a technical resource to facilitate and standardize future research on this potent sesquiterpene coumarin.

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